2-(2-methoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
Overview
Description
2-(2-Methoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a heterocyclic compound that features a unique structure combining a methoxyphenyl group with a thioxohexahydro-pyrroloimidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the imidazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2-Methoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can inhibit enzyme activity or modulate receptor function. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar imidazole core and have been studied for their synthetic approaches and functionalizations.
Indole Derivatives: Indole derivatives also feature a fused heterocyclic structure and have diverse biological activities.
Benzimidazoles: Benzimidazoles are another class of compounds with a fused heterocyclic structure and various pharmacological properties.
Uniqueness
2-(2-Methoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is unique due to its combination of a methoxyphenyl group with a thioxohexahydro-pyrroloimidazolone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-11-7-3-2-5-9(11)15-12(16)10-6-4-8-14(10)13(15)18/h2-3,5,7,10H,4,6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTJZFLAOYHVMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3CCCN3C2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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